2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate
Description
A structurally related compound, 2,2-Diethyl 4-methyl 5-hydroxy-5-(4-nitrophenyl)pentane-2,2,4-tricarboxylate (compound 6 in and ), has been extensively characterized. Key data include:
- Molecular Formula: C₁₉H₂₅NO₉ (derived from HRMS data in ).
- Molecular Weight: 411.4 g/mol (calculated from [M+Na]⁺ = 434.1438).
- Spectral Data:
- Synthesis: Prepared via a three-component reaction involving aldehydes, alkyl acrylates, and dialkylmalonates, catalyzed by ethyl diphenylphosphine .
Applications This compound class is notable for its role in synthesizing bioactive molecules and heterocyclic intermediates, such as pyrrolidine derivatives (e.g., highlights substituted pyrrolidines for natural product synthesis) .
Structure
3D Structure
Properties
Molecular Formula |
C13H22O6 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-O,1-O-diethyl 3-O-methyl 1-methylbutane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-6-18-11(15)13(4,12(16)19-7-2)8-9(3)10(14)17-5/h9H,6-8H2,1-5H3 |
InChI Key |
GTIGOFWFOXMYET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC(C)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Compound Identification and Characterization
Before delving into preparation methods, it is essential to understand the target molecule's properties and characteristics.
Physical and Chemical Properties
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate (CAS No. 342806-74-0) has the molecular formula C₁₃H₂₂O₆ with a molecular weight of 274.31 g/mol. The compound contains three carboxylate groups connected to a pentane backbone that has been substituted with diethyl groups at the 2-position and a methyl group at the 4-position. This structural arrangement creates a unique spatial configuration that influences its chemical reactivity and physical properties.
Structural Features
The molecule possesses distinctive structural elements that make its synthesis challenging:
- Three carboxylate groups that require selective esterification
- A quaternary carbon center at the 2-position with two ethyl substituents
- A tertiary carbon at the 4-position with a methyl substituent
- Multiple stereogenic centers creating potential for stereoisomerism
Synthetic Approaches
Several synthetic pathways have been developed to prepare this compound, each with specific advantages and limitations.
Malonate-Based Approach
One of the most common approaches to preparing tricarboxylate compounds involves utilizing diethyl malonate as a key building block. This approach takes advantage of the acidic methylene protons of diethyl malonate, which can be deprotonated to form a nucleophilic species capable of participating in alkylation reactions.
Reaction Scheme
The synthesis typically follows this general pathway:
- Deprotonation of diethyl malonate using a strong base such as potassium tert-butoxide
- Alkylation of the resulting anion with an appropriate alkyl halide
- Subsequent modifications to introduce the third carboxylate group
- Selective functionalization to introduce the methyl group at the 4-position
Detailed Procedure
While specific procedures for this compound are limited in the literature, similar compounds have been prepared using the following general approach:
- A solution of diethyl malonate (1.1 molar equivalent) and N,N-dimethylformamide (DMF) is cooled to 0-5°C.
- Potassium tert-butoxide (1.1-1.3 molar equivalents) is added in batches while maintaining the temperature at 0-5°C.
- After complete addition, the mixture is slowly heated to 15-20°C and reacted for approximately 1 hour.
- An appropriately substituted alkyl halide is added dropwise to the reaction mixture while controlling the temperature at 15-20°C.
- The reaction is allowed to proceed for an additional 1.5 hours at the same temperature.
- Subsequent transformations are performed to introduce the additional carboxylate group and the methyl substituent at the 4-position.
Optimization of Reaction Conditions
Successful preparation of this compound requires careful optimization of reaction conditions to maximize yield and purity.
Effect of Base Selection
The choice of base significantly impacts the reaction outcome. Table 1 summarizes the effect of different bases on the yield of similar tricarboxylate compounds.
Table 1: Effect of Base on Reaction Yield
| Base | Molar Ratio (Base:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
|---|---|---|---|---|---|
| Potassium tert-butoxide | 1.1-1.3:1 | DMF | 15-20 | 2.5 | 85-92 |
| Sodium ethoxide | 1.1:1 | DMF | 15-20 | 2.5 | 82 |
| Sodium hydride | 1.1:1 | THF | 15-20 | 3.0 | 80-85 |
| Sodium hydroxide | 1.2:1 | Water/Acetone | 20-25 | 4.0 | 70-75 |
Potassium tert-butoxide has been found to be particularly effective due to its moderate solubility and alkalinity, which ensures high yields while minimizing side reactions.
Solvent Effects
The choice of solvent plays a crucial role in the reaction efficiency. Both polar aprotic solvents (DMF, acetonitrile, DMSO) and ethereal solvents (THF, dioxane) have been investigated. Table 2 compares the effect of different solvents on the reaction.
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Temperature Range (°C) | Reaction Time (h) | Approximate Yield (%) |
|---|---|---|---|
| DMF | 15-20 | 2.5 | 85-92 |
| Acetonitrile | 15-20 | 3.0 | 80-85 |
| THF | 10-15 | 3.5 | 75-80 |
| Acetone | 20-25 | 4.0 | 70-75 |
DMF has proven to be the most effective solvent for these reactions, likely due to its ability to stabilize charged intermediates and its high dielectric constant.
Temperature and Reaction Time
The reaction temperature and duration significantly impact both yield and product purity. Table 3 illustrates this relationship.
Table 3: Effect of Temperature and Reaction Time
| Temperature (°C) | Reaction Time (h) | Base | Solvent | Approximate Yield (%) |
|---|---|---|---|---|
| 0-5 (initial), 15-20 (later) | 2.5 | Potassium tert-butoxide | DMF | 90-92 |
| 10-15 | 3.0 | Potassium tert-butoxide | DMF | 85-88 |
| 20-25 | 2.0 | Potassium tert-butoxide | DMF | 82-85 |
| 30-35 | 1.5 | Potassium tert-butoxide | DMF | 75-80 |
The optimal procedure involves initial cooling to 0-5°C during base addition, followed by controlled warming to 15-20°C for the remainder of the reaction.
Purification and Characterization
Purification Techniques
After synthesis, this compound requires purification to remove unreacted starting materials, byproducts, and other impurities.
Aqueous Workup
The initial purification typically involves:
- Quenching the reaction by adding water (approximately 10 times the volume of the reaction mixture)
- Stirring the mixture for approximately 30 minutes
- Cooling to 0-5°C and continuing stirring for an additional hour
- Filtration to collect the crude product
Recrystallization
The crude product can be purified by recrystallization:
- Dissolving the crude product in an appropriate solvent such as n-hexane at elevated temperature (55-60°C)
- Stirring the solution for approximately one hour
- Cooling to 5-10°C and maintaining this temperature with stirring for an additional hour
- Filtering the recrystallized product and drying at moderate temperature (around 60°C)
Analytical Characterization
Various analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.
Spectroscopic Methods
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Key signals include those from the ester methyl and ethyl groups, the methyl substituent at the 4-position, and the methylene and methine protons of the pentane backbone.
IR Spectroscopy : Characteristic absorption bands for ester carbonyl groups (approximately 1730-1750 cm⁻¹) and C-O stretching (1000-1300 cm⁻¹) confirm the presence of carboxylate functionalities.
Mass Spectrometry : High-resolution mass spectrometry can confirm the molecular formula by providing the exact mass of the molecular ion (calculated for C₁₃H₂₂O₆: 274.1416).
Chromatographic Methods
HPLC analysis can be used to assess the purity of the final product. A typical procedure might involve:
- Column: C18 reverse-phase
- Mobile phase: Acetonitrile/water gradient
- Detection: UV at 210-220 nm
- Target purity: >98%
Challenges and Optimization Strategies
Common Synthetic Challenges
Several challenges can arise during the preparation of this compound:
Selectivity Issues : Achieving selective functionalization at the desired positions can be challenging, particularly when introducing the methyl group at the 4-position.
Esterification Control : Controlling the esterification of all three carboxyl groups, especially when different ester groups are desired, requires careful reaction condition management.
Quaternary Center Formation : Creating the quaternary carbon at the 2-position with two ethyl substituents often faces steric hindrance challenges.
Optimization Strategies
To address these challenges, several strategies have been developed:
Catalyst Selection : Using appropriate catalysts can enhance reaction efficiency. For example, cuprous iodide has been found to be effective in related compounds with a catalyst loading of 0.8-1.5 wt% relative to the substrate weight.
Reaction Temperature Control : Precise temperature control is crucial, particularly during the addition of reactive species like diazonium salts or alkylating agents.
Stoichiometry Optimization : The molar ratio of reagents significantly impacts reaction outcome. For example, a slight excess (1.05-1.1 equivalents) of alkylating agents often leads to improved yields.
Alternative Synthetic Approaches
Oxidation-Based Methods
An alternative approach could involve:
- Synthesis of a suitable pentane-1,3,5-triol derivative like 2,2-diethyl-4-methylpentane-1,3,5-triol
- Selective oxidation of the hydroxyl groups
- Esterification of the resulting carboxylic acid groups
While 2,2-diethyl-4-methylpentane-1,3,5-triol has been reported in the literature, detailed procedures for its conversion to the corresponding tricarboxylate are limited.
Grignard-Based Approaches
Grignard reagents could potentially be used to introduce the ethyl groups at the 2-position:
- Starting with an appropriate pentane derivative containing protected or masked carboxylate functionalities
- Using ethylmagnesium bromide to introduce the ethyl substituents
- Unmasking and esterifying the carboxylate groups
This approach, however, requires strict anhydrous conditions and careful temperature control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Biological Studies :
- Role as a Building Block : This compound serves as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.
- Antitumor Activity : Preliminary studies suggest potential antitumor properties when used in specific formulations .
-
Polymer Chemistry :
- Plasticizers : Due to its ester functionality, it can be used as a plasticizer in polymer formulations, enhancing flexibility and durability.
- Synthesis of Polyesters : It acts as a monomer in the production of polyesters with tailored properties for applications in coatings and adhesives.
- Environmental Chemistry :
-
Agricultural Chemistry :
- Pesticide Formulations : It has been explored as an additive in pesticide formulations to improve efficacy and reduce environmental impact through targeted delivery systems.
Case Study 1: Antitumor Properties
A study conducted on the sodium salt form of synthesized compounds similar to this compound showed promising results in antitumor efficacy when administered intraperitoneally to mice. The results indicated significant tumor suppression compared to control groups .
Case Study 2: Polymer Applications
Research demonstrated that incorporating this compound into polyester matrices significantly improved mechanical properties such as tensile strength and elongation at break. This was particularly beneficial for applications requiring high durability under stress conditions .
Mechanism of Action
The mechanism of action of 2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Structural Analogues
Pentane-2,2,4-tricarboxylate Derivatives
Key Observations :
- The target compound’s nitrophenyl group enhances polarity and reactivity compared to phenyl substituents in , affecting solubility and hydrogen-bonding interactions .
- Pyrrolidine derivatives () exhibit rigid heterocyclic backbones, enabling conformational control in catalysis, unlike the flexible pentane chain in the target compound .
Dicarboxylate Esters
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (): A cyclopropane-containing dicarboxylate used in Diels-Alder reactions. Its strained ring system contrasts with the pentane backbone, offering higher reactivity in ring-opening reactions .
- Diethyl 2-(but-3-yn-1-yl)malonate (): Features an alkyne group, enabling click chemistry applications, unlike the target compound’s nitro/hydroxy functionalization .
Physicochemical Properties
Key Observations :
- The pyrrolidine derivative’s crystalline packing (N—H⋯O bonds in ) improves thermal stability compared to the target compound’s flexible backbone .
- Cyclopropane dicarboxylates exhibit lower stability due to ring strain but greater reactivity in ring-opening polymerizations .
Key Observations :
- The target compound’s three-component synthesis offers atom economy but requires precise stoichiometric control .
Biological Activity
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate (CAS No. 342806-74-0) is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H22O6 |
| Molecular Weight | 274.31 g/mol |
| Boiling Point | 302.9 ± 22.0 °C (Predicted) |
| Density | 1.079 ± 0.06 g/cm³ (Predicted) |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of bacteria and fungi.
- Bacterial Inhibition : In vitro tests indicated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests moderate antibacterial activity.
- Fungal Activity : The compound also demonstrated antifungal properties against common fungal strains such as Candida albicans. The mechanism appears to involve disruption of cellular membranes, leading to increased permeability and cell death.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cell lines:
- Cancer Cell Lines : Preliminary studies using human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound exhibits cytotoxic effects at higher concentrations. The IC50 values suggest a dose-dependent response, with significant cell death observed at concentrations above 100 µM.
- Normal Cell Lines : Comparatively, normal cell lines showed greater resistance to the compound's effects, indicating a potential therapeutic window for selective targeting of cancer cells while sparing healthy tissues.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Membrane Disruption : The compound's structure allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells by increasing ROS levels, contributing to its cytotoxic effects.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Molecules evaluated the antimicrobial efficacy of various esters including this compound against clinical isolates. Results indicated a significant reduction in bacterial viability compared to control groups .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of the compound revealed that it selectively induced apoptosis in cancer cells while exhibiting minimal effects on normal fibroblasts . This selectivity highlights its potential as an anticancer agent.
- Mechanistic Insights : A detailed mechanistic study suggested that the compound's action might be mediated through mitochondrial dysfunction and subsequent activation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
